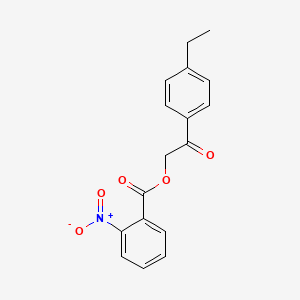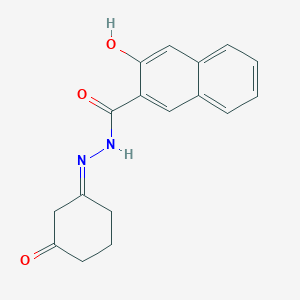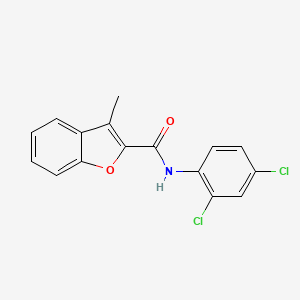
2-(4-ethylphenyl)-2-oxoethyl 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-2-oxoethyl 2-nitrobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ENB, and it is a nitrobenzene derivative that has been synthesized through different methods. ENB has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
ENB exerts its biological activity through different mechanisms, depending on the target molecule. In cancer cells, ENB induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. ENB also inhibits cell proliferation by inducing G2/M cell cycle arrest. In other biological systems, such as bacteria and fungi, ENB inhibits the growth of the microorganisms by disrupting their cell membrane integrity.
Biochemical and Physiological Effects
ENB has been shown to have different biochemical and physiological effects, depending on the target molecule. In cancer cells, ENB induces apoptosis and inhibits cell proliferation. In bacteria and fungi, ENB inhibits the growth of the microorganisms by disrupting their cell membrane integrity. In animal models, ENB has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENB has several advantages for lab experiments, including its easy synthesis, high yield, and low toxicity. However, ENB also has some limitations, such as its poor solubility in water and its instability under acidic conditions.
Direcciones Futuras
ENB has potential applications in different fields, and future research can focus on exploring these applications further. In medicinal chemistry, future research can investigate the anticancer activity of ENB in different cancer cell lines and animal models. In materials science, future research can focus on using ENB as a building block for the synthesis of new functional materials. In analytical chemistry, future research can explore the use of ENB as a derivatizing agent for the analysis of different compounds, such as carbohydrates and lipids.
Métodos De Síntesis
ENB can be synthesized through different methods, including the reaction of 2-nitrobenzoyl chloride with 4-ethylphenol in the presence of a base, such as triethylamine. Another method involves the reaction of 2-nitrobenzoyl chloride with 4-ethylphenol in the presence of a catalyst, such as zinc chloride. The yield of ENB through these methods ranges from 50% to 70%.
Aplicaciones Científicas De Investigación
ENB has been studied for its potential applications in different fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ENB has been investigated for its potential as an anticancer agent. Studies have shown that ENB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, ENB has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In analytical chemistry, ENB has been used as a derivatizing agent for the analysis of different compounds, such as amino acids and peptides.
Propiedades
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-12-7-9-13(10-8-12)16(19)11-23-17(20)14-5-3-4-6-15(14)18(21)22/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIVWFLXDDHKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-oxoethyl 2-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)






![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)


![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)